NHPI-PEG2-C2-NHS ester
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Overview
Description
NHPI-PEG2-C2-NHS ester is a non-cleavable linker containing two units of polyethylene glycol (PEG). It is primarily used in the synthesis of antibody-drug conjugates (ADCs), which are targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells, minimizing damage to healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NHPI-PEG2-C2-NHS ester involves several steps:
PEGylation: The process begins with the PEGylation of NHPI (N-hydroxyphthalimide) to form NHPI-PEG2.
Activation: The PEGylated NHPI is then activated with N-hydroxysuccinimide (NHS) to form the NHS ester.
Typical reaction conditions include:
Solvent: Dimethylformamide (DMF) or dichloromethane (DCM).
Catalyst: Dicyclohexylcarbodiimide (DCC) is often used to facilitate the coupling reaction.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:
Automated synthesis: Using automated synthesizers to ensure consistency and efficiency.
Purification: Techniques such as column chromatography and recrystallization are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
NHPI-PEG2-C2-NHS ester primarily undergoes substitution reactions due to the presence of the NHS ester group. This group is highly reactive towards nucleophiles, making it suitable for conjugation with amines.
Common Reagents and Conditions
Reagents: Common nucleophiles include primary and secondary amines.
Conditions: Reactions are typically carried out in aqueous or organic solvents at neutral to slightly basic pH.
Major Products
The primary product of these reactions is the conjugate formed between this compound and the nucleophile. For example, when reacted with an antibody, the product is an antibody-drug conjugate.
Scientific Research Applications
NHPI-PEG2-C2-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the study of protein interactions and modifications.
Medicine: Integral in the development of targeted cancer therapies, particularly ADCs.
Industry: Employed in the production of bioconjugates for diagnostic and therapeutic purposes
Mechanism of Action
The mechanism of action of NHPI-PEG2-C2-NHS ester involves the formation of stable amide bonds with nucleophiles. This reaction is facilitated by the NHS ester group, which is highly reactive towards amines. The PEG units provide flexibility and solubility, enhancing the overall stability and efficacy of the conjugates formed.
Comparison with Similar Compounds
Similar Compounds
NHPI-PEG4-NHS ester: Contains four units of PEG, providing greater flexibility and solubility.
NHPI-PEG2-C2-Maleimide: Features a maleimide group instead of an NHS ester, making it reactive towards thiols rather than amines.
Uniqueness
NHPI-PEG2-C2-NHS ester is unique due to its specific combination of PEG units and NHS ester group, making it highly suitable for conjugation with amines. Its non-cleavable nature ensures the stability of the conjugates formed, which is crucial for applications in targeted drug delivery .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C19H20N2O9 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C19H20N2O9/c22-15-5-6-16(23)20(15)30-17(24)7-8-27-9-10-28-11-12-29-21-18(25)13-3-1-2-4-14(13)19(21)26/h1-4H,5-12H2 |
InChI Key |
UXABBPKGOKMLNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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